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Compound of Interest

Compound Name: (S)-2-(benzyloxy)propanal

Cat. No.: B016046 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral

aldehyde, (S)-2-(benzyloxy)propanal. The information detailed herein is essential for the

identification, characterization, and utilization of this compound in synthetic chemistry and drug

development. All data is presented in a structured format to facilitate easy reference and

comparison.

Overview of (S)-2-(benzyloxy)propanal
(S)-2-(benzyloxy)propanal is a valuable chiral building block in organic synthesis. Its chemical

structure consists of a propanal backbone with a benzyloxy group at the stereogenic center on

the second carbon. This combination of a reactive aldehyde functionality and a chiral center

makes it a key intermediate in the asymmetric synthesis of complex molecules.

Chemical Structure:

Molecular Formula: C₁₀H₁₂O₂

Molecular Weight: 164.20 g/mol [1][2]

Spectroscopic Data
The following tables summarize the key spectroscopic data for (S)-2-(benzyloxy)propanal,
including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and High-Resolution Mass

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b016046?utm_src=pdf-interest
https://www.benchchem.com/product/b016046?utm_src=pdf-body
https://www.benchchem.com/product/b016046?utm_src=pdf-body
https://www.benchchem.com/product/b016046?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/11116387
https://www.benchchem.com/product/b016046
https://www.benchchem.com/product/b016046?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016046?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectrometry (HRMS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

9.64 d 1.6 1H Aldehyde CHO

7.35 m - 5H Aromatic C₆H₅

4.67 d 11.8 1H Benzylic CH₂

4.57 d 11.8 1H Benzylic CH₂

3.88 qd 6.9, 1.9 1H CH-CH₃

1.31 d 7.2 3H CH₃

Table 1: ¹H NMR data for (S)-2-(benzyloxy)propanal.[3]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppm Assignment

203.4 Aldehyde C=O

137.3 Aromatic C (quaternary)

128.6 Aromatic CH

127.9 Aromatic CH

79.4 O-CH

72.0 Benzylic O-CH₂

15.5 CH₃

Table 2: ¹³C NMR data for (S)-2-(benzyloxy)propanal.[3]

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Description of Vibration

3448 O-H stretch (likely trace water)

2870 C-H stretch (aliphatic)

1733 C=O stretch (aldehyde)

1455 C-H bend (aliphatic)

1375 C-H bend (aliphatic)

1094 C-O stretch

Table 3: Key IR absorption bands for (S)-2-(benzyloxy)propanal.[3]

High-Resolution Mass Spectrometry (HRMS)
Ion Calculated m/z Found m/z

[M+NH₄]⁺ 182.1181 182.1176

Table 4: HRMS data for (S)-2-(benzyloxy)propanal.[3]

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of (S)-2-(benzyloxy)propanal
The synthesis of (S)-2-(benzyloxy)propanal is typically achieved through the benzylation of

the hydroxyl group of a lactate derivative followed by reduction of the ester to the aldehyde. A

common starting material is (S)-ethyl lactate.[3]

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on

a 300 MHz and 75 MHz spectrometer, respectively.[3] The sample was dissolved in deuterated

chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard.
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Infrared (IR) Spectroscopy: The IR spectrum was obtained from a thin film of the neat

compound.[3]

High-Resolution Mass Spectrometry (HRMS): HRMS was performed using chemical ionization,

with the data reported for the ammonium adduct ion ([M+NH₄]⁺).[3]

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for obtaining and analyzing the

spectroscopic data presented in this guide.
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Caption: General workflow for the synthesis and spectroscopic characterization of (S)-2-
(benzyloxy)propanal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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